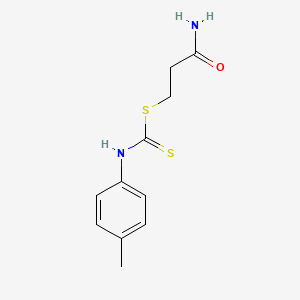
isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl) hydrazone, also known as INH, is a chemical compound that has been widely studied for its potential pharmacological and therapeutic applications. It is a hydrazone derivative of isoniazid, a well-known anti-tuberculosis drug. INH has been found to possess a broad range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
作用機序
The mechanism of action of isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways in cells. This compound has been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in regulating oxidative stress and inflammation. This compound has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to possess a broad range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. This compound has also been found to possess antimicrobial activity against a wide range of pathogens. This compound has been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and immune responses.
実験室実験の利点と制限
Isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is a stable and pure compound that can be easily synthesized. This compound has been extensively studied for its biological activities, and its mechanism of action is well-understood. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to use in some assays. This compound can also be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone. One potential application of this compound is in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, diabetes, and neurodegenerative disorders. This compound has also been proposed as a potential therapeutic agent for the treatment of bacterial and viral infections. Further studies are needed to determine the optimal dosage and delivery method for this compound in these applications. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved biological activities.
合成法
Isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone can be synthesized by condensing isonicotinic acid hydrazide with 4-methyl-6-phenyl-2-pyrimidinyl aldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product with high efficiency. The synthesis method has been optimized to reduce the production of byproducts and increase the purity of the final product.
科学的研究の応用
Isonicotinaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in various cell types. This compound has also been found to possess antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses.
特性
IUPAC Name |
4-methyl-6-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-13-11-16(15-5-3-2-4-6-15)21-17(20-13)22-19-12-14-7-9-18-10-8-14/h2-12H,1H3,(H,20,21,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFZBZHPNRPNKS-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850007.png)
![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)
![N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)


![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)

![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)

![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)
